molecular formula C7H10O2 B155173 2-Acetylcyclopentanone CAS No. 1670-46-8

2-Acetylcyclopentanone

Cat. No.: B155173
CAS No.: 1670-46-8
M. Wt: 126.15 g/mol
InChI Key: OSWDNIFICGLKEE-UHFFFAOYSA-N
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Description

2-Acetylcyclopentanone is an organic compound with the molecular formula C7H10O2. It is a β-dicarbonyl compound, which means it contains two carbonyl groups (C=O) separated by a single carbon atom. This compound is known for its ability to undergo keto-enol tautomerism, where it can exist in two forms: the keto form and the enol form. The keto form is more stable and predominant under normal conditions.

Mechanism of Action

Target of Action

2-Acetylcyclopentanone (2-ACP) is a β-dicarbonyl compound It’s known that β-dicarbonyl compounds can interact with a variety of biological targets, including enzymes and receptors, due to their ability to undergo keto-enol isomerization .

Mode of Action

The mode of action of 2-ACP involves its ability to undergo keto-enol isomerization . This property allows it to act as a nucleophilic target for reactive electrophilic metabolites . For example, in a mouse model of acetaminophen (APAP) hepatotoxicity, 2-ACP was found to act as a surrogate nucleophilic target for the reactive electrophilic APAP metabolite N-acetyl-p-benzoquinone imine .

Biochemical Pathways

It’s known that β-dicarbonyl compounds, such as 2-acp, can provide protection in cell culture and animal models of oxidative stress . This suggests that 2-ACP may influence pathways related to oxidative stress and electrophile detoxification.

Pharmacokinetics

It’s suggested that the favorable pharmacokinetics of 2-acp help maintain effective liver concentrations during reperfusion in a rat liver model of ischemia-reperfusion injury .

Result of Action

2-ACP has been shown to provide cytoprotection in various models of oxidative stress . For instance, in a mouse model of APAP hepatotoxicity, 2-ACP was found to prevent lethality and normalize liver histologic and biochemical parameters . Similarly, in a rat liver model of ischemia-reperfusion injury, 2-ACP was found to reduce injury when injected prior to ischemia .

Action Environment

It’s worth noting that the effectiveness of 2-acp in reducing ischemia-reperfusion injury was found to be dependent on the timing of its administration , suggesting that the physiological environment at the time of administration may influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanone can be synthesized through various methods. One common method involves the Claisen condensation reaction between cyclopentanone and ethyl acetate in the presence of a strong base such as sodium ethoxide. The reaction proceeds as follows: [ \text{Cyclopentanone} + \text{Ethyl acetate} \xrightarrow{\text{NaOEt}} \text{this compound} + \text{Ethanol} ]

Industrial Production Methods: In industrial settings, this compound is produced using similar condensation reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-acetyl-2-hydroxycyclopentanone and other oxidation products.

    Reduction: Reduction of this compound can yield cyclopentanol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include atmospheric oxygen, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 2-Acetyl-2-hydroxycyclopentanone, 2-acetyl-2-hydroxymethylcyclopentanone.

    Reduction: Cyclopentanol derivatives.

    Substitution: Various substituted cyclopentanone derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetylcyclopentanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its ability to undergo keto-enol tautomerism makes it a valuable intermediate in various organic reactions.

    Biology: It is used in studies related to enzyme inhibition and metabolic pathways.

    Medicine: Research has shown its potential in developing pharmaceuticals, particularly in the synthesis of compounds with anti-inflammatory and analgesic properties.

    Industry: It is used in the production of fragrances, flavors, and as a precursor in the synthesis of agrochemicals.

Comparison with Similar Compounds

    2-Acetylcyclohexanone: Similar structure but with a six-membered ring.

    2-Cyanobenzophenone: Contains a cyano group instead of an acetyl group.

    2-Acetyl-5-methylthiophene: Contains a thiophene ring instead of a cyclopentanone ring.

Uniqueness: 2-Acetylcyclopentanone is unique due to its five-membered ring structure, which imparts different chemical properties compared to six-membered ring analogs. Its ability to undergo keto-enol tautomerism and participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Properties

IUPAC Name

2-acetylcyclopentan-1-one
Source PubChem
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InChI

InChI=1S/C7H10O2/c1-5(8)6-3-2-4-7(6)9/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWDNIFICGLKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862730
Record name Cyclopentanone, 2-acetyl-
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1670-46-8
Record name 2-Acetylcyclopentanone
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Record name Cyclopentanone, 2-acetyl-
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Record name 2-Acetylcyclopentanone
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Record name Cyclopentanone, 2-acetyl-
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Record name Cyclopentanone, 2-acetyl-
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Record name 2-acetylcyclopentan-1-one
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Synthesis routes and methods

Procedure details

A Knorr cyclization between ethyl a--aminoacetoacetate (prepared in situ) and a 3-alkyl-2,4-pentandione was selected for the preparation of ethyl alkylpyrrole-2 carboxylate derivatives 4b-f, i. Ethyl 3,5-dimethyl-4-tertbutylpyrrole-2-carboxylate 4g was prepared from ethyl 3,5-dimethylpyrrole-2-carboxylate 4a in an alkylation with tert-butyl acetate. In a modification of a Knoevenagel condensation of ethyl N-(3-oxo-1-alkenyl)aminoacetates to ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate 4j was obtained by a base catalyzed cyclization of an unisolated enamine 13 (Table IV), in turn obtained from a condensation between glycine ethyl ester and α-acetylcyclopentanone.
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enamine
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3-alkyl-2,4-pentandione
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ethyl alkylpyrrole-2 carboxylate
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ethyl N-(3-oxo-1-alkenyl)aminoacetates
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ethylpyrrole-2-carboxylates ethyl 3-methyl-2,4,-5,6-tetrahydrocyclopenta[c]pyrrolecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-acetylcyclopentanone (2-ACP) exhibits its protective effects primarily through its enolate form. This carbanionic moiety acts as a nucleophile, effectively scavenging toxic electrophiles such as acrolein, 4-hydroxy-2-nonenal, and N-acetyl-p-benzoquinone imine (NAPQI), which are implicated in various pathogenic conditions including drug-induced toxicity and oxidative stress. [, ]. Specifically, in the case of acetaminophen (APAP) hepatotoxicity, 2-ACP acts as a surrogate target for the reactive electrophilic metabolite NAPQI, preventing its damaging interaction with cellular components. [] This scavenging action helps limit the downstream consequences of oxidative stress, contributing to cytoprotection. [, , ]. Additionally, the enolate form of 2-ACP can chelate metal ions, potentially interfering with metal-catalyzed free radical formation via the Fenton reaction [, , ].

A: * Molecular Formula: C7H10O2* Molecular Weight: 126.15 g/mol* Spectroscopic Data: * IR: Characteristic peaks for carbonyl groups are observed, with variations depending on the specific derivative and its tautomeric form (keto vs. enol). For instance, in 2-ACP (keto form), symmetric and asymmetric vibrational modes of the carbonyl groups are observed at 1748 and 1715 cm-1, respectively []. * NMR: The 1H and 13C NMR spectra are valuable for characterizing 2-ACP and its derivatives. Studies have utilized various NMR techniques, including DEPT, COSY, NOESY, HETCOR, and COLOC, to elucidate structural features and conformational preferences [, ]. * UV-Vis: 2-ACP exhibits absorption in the UV region. Studies have investigated the influence of solvent polarity and counter ions on the wavelength maxima (λmax) values of its d-d bands, indicating solvatochromic properties, particularly in certain heteroleptic copper(II) complexes containing 2-ACP as a ligand [].

    ANone: While this compound itself is not widely recognized for its catalytic properties, its derivatives, particularly metal complexes incorporating 2-acetylcyclopentanoate as a ligand, have found applications in catalysis:

    • Chemical Vapor Deposition (CVD): Bis(2-acetylcyclopentanoate)palladium(II) and similar complexes have been investigated as precursors for CVD of palladium thin films. These complexes exhibit suitable volatility and thermal behavior, enabling their use in depositing palladium layers for various technological applications [, ].

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